molecular formula C12H9BrN4O3S B2559181 5-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide CAS No. 2034331-39-8

5-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide

Cat. No. B2559181
CAS RN: 2034331-39-8
M. Wt: 369.19
InChI Key: KEBQRWZYSADNOB-UHFFFAOYSA-N
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Description

5-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H9BrN4O3S and its molecular weight is 369.19. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Compounds structurally related to "5-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide" have been explored for their potential medicinal applications. For example, novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles demonstrated significant antibacterial and antifungal activity, suggesting the potential utility of such compounds in developing new antimicrobial agents (Lamani et al., 2009). Similarly, methyl isoxazoleazepines have shown to be potent inhibitors of the bromodomains of the BET family, indicating their relevance in targeting epigenetic regulators for cancer therapy (Hewitt et al., 2015).

Materials Science and Photostabilization

In the realm of materials science, new thiophene derivatives have been synthesized and utilized as photostabilizers for rigid poly(vinyl chloride), showcasing the chemical versatility of thiophene-based compounds in enhancing material properties (Balakit et al., 2015).

Synthetic Organic Chemistry

The synthesis and characterization of functionalized thiophene-based pyrazole amides, including their non-linear optical (NLO) properties and other chemical reactivity descriptors, have been detailed. This research underscores the importance of such compounds in the development of materials with specific electronic and optical properties, potentially relevant for applications in optoelectronics and molecular electronics (Kanwal et al., 2022).

properties

IUPAC Name

5-bromo-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4O3S/c1-6-4-7(16-19-6)11-15-10(20-17-11)5-14-12(18)8-2-3-9(13)21-8/h2-4H,5H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBQRWZYSADNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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